molecular formula C12H14N2O2 B2460221 8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine CAS No. 93623-56-4

8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Cat. No. B2460221
CAS RN: 93623-56-4
M. Wt: 218.256
InChI Key: UYGZKZDCSRPOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a chemical compound with the formula C₁₂H₁₄N₂O₂. It has a molecular weight of 218.2518 g/mol . It is primarily used for research purposes .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction. The first step involves acetic acid anhydride and HNO3, followed by aqueous H2SO4 . Another method involves the use of pyridine hydrofluoride and isopentyl nitrite at 0 - 20℃ .


Molecular Structure Analysis

The molecular structure of this compound is characterized by 16 heavy atoms, 6 of which are aromatic. The fraction of Csp3 is 0.5 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.2518 g/mol . It has a high GI absorption and is BBB permeant. It is a substrate for P-gp and an inhibitor for CYP1A2, CYP2C19, and CYP2D6 . Its water solubility is 0.161 mg/ml .

Safety and Hazards

8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is primarily used for research purposes and should be handled with caution . It has been associated with several hazard statements, including H302, H315, H319, and H335 .

properties

IUPAC Name

8-nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-11-7-3-1-5-9(7)12(14(15)16)10-6-2-4-8(10)11/h1-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGZKZDCSRPOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=C3CCCC3=C2N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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